(S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride
CAS No.:
Cat. No.: VC15999776
Molecular Formula: C8H17ClFN
Molecular Weight: 181.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17ClFN |
|---|---|
| Molecular Weight | 181.68 g/mol |
| IUPAC Name | (1S)-1-cyclohexyl-2-fluoroethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H16FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8H,1-6,10H2;1H/t8-;/m1./s1 |
| Standard InChI Key | KIHRZAREBYPVAQ-DDWIOCJRSA-N |
| Isomeric SMILES | C1CCC(CC1)[C@@H](CF)N.Cl |
| Canonical SMILES | C1CCC(CC1)C(CF)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
(S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride belongs to the class of fluorinated chiral amines, with a molecular formula of and a molecular weight of 181.68 g/mol. The compound’s IUPAC name, (1S)-1-cyclohexyl-2-fluoroethanamine hydrochloride, reflects its stereochemistry, where the amine group is attached to the first carbon of a two-carbon chain bearing a fluorine atom, while the cyclohexyl group occupies the adjacent chiral center.
Stereochemical Configuration
The (S)-configuration at the chiral center is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles. The cyclohexyl group introduces steric bulk, potentially enhancing binding affinity to hydrophobic pockets in target proteins. Fluorine’s electronegativity and small atomic radius contribute to dipole interactions and metabolic stability, common features in bioactive molecules .
Spectroscopic and Computational Data
The compound’s isomeric SMILES (C1CCC(CC1)C@@HN.Cl) and InChIKey (KIHRZAREBYPVAQ-DDWIOCJRSA-N) provide identifiers for computational modeling. Nuclear magnetic resonance (NMR) studies of analogous fluorinated amines reveal distinct chemical shifts between −200 to −220 ppm, influenced by neighboring substituents . Such data aids in structural validation during synthesis.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.68 g/mol |
| IUPAC Name | (1S)-1-cyclohexyl-2-fluoroethanamine hydrochloride |
| SMILES | C1CCC(CC1)C@@HN.Cl |
| CAS Number | 2006286-97-9 |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) |
Synthesis and Stereoselective Manufacturing
The synthesis of (S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride involves multi-step processes emphasizing stereochemical control. Source highlights nucleophilic substitution and chiral resolution as primary methods, while source provides insights into diastereoselective epoxide-opening reactions applicable to analogous fluorinated amines.
Nucleophilic Substitution Pathways
A common approach begins with cyclohexylmethyl ketone, which undergoes fluorination at the β-position via reagents like diethylaminosulfur trifluoride (DAST). Subsequent reductive amination with ammonia or its derivatives introduces the amine group. Chiral resolution using tartaric acid derivatives isolates the (S)-enantiomer, followed by hydrochloric acid treatment to yield the hydrochloride salt.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Diastereoselectivity | Key Reagents |
|---|---|---|---|
| Nucleophilic Substitution | 60–75 | Moderate | DAST, NH₃, HCl |
| Epoxide Opening | 80–90 | High | HBr, NaN₃, Boc₂O |
Pharmaceutical and Industrial Applications
Drug Intermediate
The compound’s fluorinated structure aligns with trends in CNS drug development. Fluorine enhances blood-brain barrier penetration, making it valuable for antidepressants or neuromodulators. For instance, analogs of this compound have shown activity as sphingomyelinase inhibitors, relevant in treating neurodegenerative diseases .
Agrochemical Uses
Fluorinated amines are precursors to herbicides and pesticides. The cyclohexyl group’s hydrophobicity may improve soil adhesion, while fluorine resists microbial degradation, prolonging efficacy .
Mechanism of Action and Biological Effects
Receptor Interactions
The amine group facilitates binding to G-protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors. Fluorine’s inductive effects modulate electron density at the active site, altering ligand-receptor affinity.
Enzymatic Inhibition
In source , fluorinated aminophosphonates inhibit cathepsins and renin via phosphonate-metal coordination. While untested for (S)-1-cyclohexyl-2-fluoroethylamine, similar mechanisms could apply, warranting enzymatic profiling.
Metabolic Stability
Fluorine reduces cytochrome P450-mediated oxidation, extending half-life in vivo. Preclinical studies of related compounds show 40–60% oral bioavailability in rodent models .
Future Directions and Challenges
Despite its promise, gaps persist in toxicity profiling and scale-up synthesis. Advances in continuous-flow chemistry could improve yield and stereoselectivity. Collaborative efforts between academia and industry are essential to translate this compound into clinical candidates.
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